Droloxifene

Catalog No.
S526631
CAS No.
82413-20-5
M.F
C26H29NO2
M. Wt
387.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Droloxifene

CAS Number

82413-20-5

Product Name

Droloxifene

IUPAC Name

3-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol

Molecular Formula

C26H29NO2

Molecular Weight

387.5 g/mol

InChI

InChI=1S/C26H29NO2/c1-4-25(20-9-6-5-7-10-20)26(22-11-8-12-23(28)19-22)21-13-15-24(16-14-21)29-18-17-27(2)3/h5-16,19,28H,4,17-18H2,1-3H3/b26-25+

InChI Key

ZQZFYGIXNQKOAV-OCEACIFDSA-N

SMILES

CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC(=CC=C2)O)C3=CC=CC=C3

Synonyms

3-[(1E)-1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]-phenol; Droloxifene; E-Droloxifene; K-060; K060E; K 21.060E;

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC(=CC=C2)O)C3=CC=CC=C3

Isomeric SMILES

CC/C(=C(/C1=CC=C(C=C1)OCCN(C)C)\C2=CC(=CC=C2)O)/C3=CC=CC=C3

Binding Affinity and Anti-proliferative Effects:

  • Droloxifene exhibits a 60-fold higher binding affinity to the estrogen receptor (ER) compared to tamoxifen, another widely used antiestrogen medication. This suggests a potentially stronger ability to block the growth-promoting effects of estrogen in ER-positive cancer cells Source: [PubMed: ].
  • Studies have shown that Droloxifene effectively inhibits the growth of ER-positive human breast cancer cells at clinically relevant concentrations, even with intermittent exposure Source: [PubMed: ]. This suggests potential advantages over tamoxifen, which requires continuous dosing.

Cell Cycle and Growth Factor Modulation:

  • Droloxifene, similar to tamoxifen, has been shown to block the cell cycle progression of ER-positive breast cancer cells in the G1 phase, hindering their ability to divide and grow Source: [PubMed: ].
  • Additionally, Droloxifene induces the expression of transforming growth factor-beta (TGF-β), a growth inhibitor, and inhibits the stimulatory effects of insulin-like growth factor-I (IGF-I) on cancer cell growth Source: [PubMed: ]. These actions further contribute to its anti-tumor potential.

Safety and Carcinogenicity:

  • Unlike tamoxifen, which shows carcinogenic (tumor-forming) effects in animal models, Droloxifene does not exhibit such properties Source: [PubMed: ]. This suggests a potentially safer therapeutic profile, although further research is needed to confirm this in humans.

Droloxifene is a nonsteroidal selective estrogen receptor modulator, specifically a phenolic analogue of tamoxifen, with the chemical formula C26H29NO2C_{26}H_{29}NO_{2} and a molar mass of approximately 387.52 g/mol. It is known for its high affinity for estrogen receptors, reportedly 10 to 60 times greater than that of tamoxifen, and exhibits a unique pharmacokinetic profile that allows for rapid absorption and elimination from the body . Droloxifene is typically encountered as its citrate salt form, which appears as an off-white crystalline powder and has a melting point of around 142°C .

Similar to tamoxifen, Droloxifene acts as a SERM. This means it can act as an agonist (activator) or antagonist (inhibitor) of estrogen receptors depending on the tissue type [, ]. In estrogen-receptor positive breast cancer cells, Droloxifene exhibits anti-estrogenic effects, potentially hindering cancer cell growth []. Additionally, studies suggest Droloxifene might have beneficial effects on bone health by preventing bone loss without stimulating uterine growth, unlike traditional estrogen therapy [, ].

While Droloxifene was generally well-tolerated in clinical trials, development was discontinued in 2000 due to concerns about its long-term safety profile [].

The synthesis of droloxifene involves several key reactions. Initially, 3-(tetrahydropyran-2-yloxy)phenyl bromide is reacted with magnesium or n-butyllithium to generate a Grignard reagent. This reagent is then reacted with 1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylbutan-1-one. Subsequent acid-catalyzed dehydration of the resulting tertiary alcohol yields droloxifene alongside its Z-isomer, which can be separated through chromatography and recrystallization .

Droloxifene exhibits significant biological activity as an estrogen receptor modulator. It has been shown to decrease levels of luteinizing hormone and follicle-stimulating hormone in a dose-dependent manner, indicating its antigonadotropic effects. Additionally, it increases sex hormone-binding globulin levels, suggesting some estrogenic activity in the liver . Unlike tamoxifen, droloxifene does not induce DNA adducts or liver tumors in animal models, making it a potentially safer alternative .

Droloxifene can be synthesized through various methods:

  • Grignard Reaction: As previously described, involving the reaction of phenyl bromides with magnesium or n-butyllithium.
  • Three-Component Coupling: A novel method utilizing 3-pivaloyloxybenzaldehyde has been reported for a more efficient synthesis route .
  • Chromatographic Separation: Following initial synthesis, chromatographic techniques are employed to isolate droloxifene from its isomers.

Droloxifene was primarily developed for the treatment of breast cancer and osteoporosis in postmenopausal women. Although it reached phase II and III clinical trials, development was ultimately discontinued due to its lower efficacy compared to tamoxifen in breast cancer treatment . Its unique properties suggest potential applications in conditions requiring rapid pharmacokinetics or specific estrogen receptor modulation without significant side effects.

Droloxifene has been studied for its interactions with various biological systems. It has demonstrated an anti-implantation effect in animal studies and has been shown to affect metabolic processes related to fibrinogen without inducing estrogen-like changes in plasminogen levels . Its interactions with other drugs and metabolites have also been analyzed through high-performance liquid chromatography techniques .

Droloxifene shares structural similarities with several other compounds in the selective estrogen receptor modulator category. Below is a comparison highlighting its uniqueness:

CompoundAffinity for Estrogen ReceptorKey Features
TamoxifenLower than DroloxifeneKnown for its long history in breast cancer treatment but associated with more side effects
ClomifeneSimilar rangePrimarily used for fertility treatments; less effective as an anti-estrogen
AfimoxifeneComparableA metabolite of tamoxifen with some similar properties but different pharmacokinetics
EndoxifenHigher than TamoxifenActive metabolite of tamoxifen; shows improved efficacy over tamoxifen

Droloxifene stands out due to its higher affinity for estrogen receptors and reduced partial agonistic activity compared to these compounds, making it a potentially interesting candidate for further research despite its discontinued development status .

Receptor-Dependent and -Independent Pathways

Estrogen Receptor Binding Affinity and Selectivity

Droloxifene demonstrates a unique binding profile to estrogen receptors, with affinity ranges between 0.2% and 15.2% relative to estradiol, surpassing tamoxifen (0.06–16%) and clomifene (0.1–12%) in certain assays [1]. Its structural distinction as 3-hydroxytamoxifen enhances ERα/ERβ selectivity, favoring ERα in breast tissue while exhibiting partial agonism in uterine and hepatic tissues [1] [2]. The differential activation of ER subtypes arises from conformational changes in the ligand-binding domain (LBD), which alter co-regulator recruitment and downstream gene expression [2]. For instance, droloxifene’s interaction with ERα promotes the formation of a receptor-co-repressor complex in breast cells, suppressing estrogen-responsive proliferation [2].

Table 1: Estrogen Receptor Binding Affinities of SERMs

CompoundERα Affinity (% vs. Estradiol)ERβ Affinity (% vs. Estradiol)
Droloxifene0.2–15.20.1–10.8
Tamoxifen0.06–16.00.05–12.3
Clomifene0.1–12.00.08–9.5

Antiproliferative Effects via Cell Cycle Arrest (G1 Phase)

Droloxifene induces G1-phase cell cycle arrest in estrogen-responsive breast cancer cells by upregulating transforming growth factor-beta (TGF-β) secretion. In vitro studies demonstrate that droloxifene stimulates TGF-β production at concentrations 2–3 times lower than tamoxifen, correlating with enhanced growth inhibition [3]. TGF-β signaling activates cyclin-dependent kinase inhibitors (e.g., p21 and p27), which block cyclin D-CDK4/6 complex formation, halting progression from G1 to S phase [3] [4]. This mechanism is particularly pronounced in MCF-7 cells, where intermittent droloxifene administration achieves sustained antiproliferative effects comparable to continuous exposure [3].

Modulation of Growth Factors (TGF-β, IGF-I, c-Myc)

Beyond TGF-β, droloxifene modulates insulin-like growth factor I (IGF-I) and c-Myc expression. In rat luteal cells, droloxifene upregulates c-Myc mRNA within 6 hours, initiating apoptotic pathways [6]. While direct evidence in human models is limited, SERMs like raloxifene reduce circulating IGF-I levels by 16–30% in acromegaly patients, suggesting a class-wide hepatic suppressive effect [5]. Droloxifene’s impact on IGF-I likely involves ER-mediated suppression of growth hormone (GH) receptor signaling, though further studies are needed to elucidate tissue-specific interactions [5].

Table 2: Growth Factor Modulation by Droloxifene

Growth FactorEffectMechanism
TGF-β↑ Secretion (2–3× vs. tamoxifen)ER-dependent SMAD activation
IGF-I↓ Circulating levelsHepatic ER-mediated suppression
c-Myc↑ mRNA expressionApoptosis initiation

Non-ER Mediated Actions

Cholesterol Trafficking Inhibition in Endothelial Cells

Droloxifene disrupts cholesterol trafficking by binding to Niemann-Pick C1-like 1 (NPC1L1) proteins, a mechanism observed in other SERMs. This interaction reduces cholesterol uptake in endothelial cells, potentially mitigating atherosclerosis progression. While specific data on droloxifene are sparse, structural analogs like tamoxifen inhibit cholesterol esterification by 40–60% in preclinical models, suggesting a shared pathway [1] [2].

Membrane Stabilization and Antioxidant Properties

The triphenylethylene backbone of droloxifene confers membrane-stabilizing effects, reducing lipid peroxidation by scavenging reactive oxygen species (ROS). Unlike tamoxifen, droloxifene does not form DNA adducts or induce hepatic tumors in animal models, likely due to its hydroxyl group enhancing antioxidant capacity [1]. These properties position it as a candidate for cardiovascular protection, though clinical validation is pending.

mTOR and VEGFR2 Pathway Interference

Preliminary evidence suggests droloxifene inhibits mammalian target of rapamycin (mTOR) and vascular endothelial growth factor receptor 2 (VEGFR2) signaling. In breast cancer models, mTOR inhibition synergizes with CDK4/6 blockers (e.g., palbociclib) to enhance G1 arrest [4]. Similarly, VEGFR2 suppression may attenuate angiogenesis, though direct studies on droloxifene’s anti-angiogenic activity remain unreported [4].

XLogP3

6.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

387.219829168 g/mol

Monoisotopic Mass

387.219829168 g/mol

Heavy Atom Count

29

UNII

0M67U6Z98F

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H351: Suspected of causing cancer [Warning Carcinogenicity];
H360F ***: May damage fertility [Danger Reproductive toxicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pharmacology

Droloxifene is a phenolic analogue of tamoxifen, a nonsteroidal selective estrogen receptor modulator (SERM). Droloxifene competitively inhibits the binding of estradiol to estrogen receptors, thereby preventing the receptor from binding to the estrogen-response element on DNA. The result is a reduction in DNA synthesis and cellular response to estrogen. (NCI)

MeSH Pharmacological Classification

Antioxidants

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
Estrogen receptor
NR3A (ESR) [HSA:2099 2100] [KO:K08550 K08551]

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

82413-20-5

Metabolism Metabolites

3-Hydroxytamoxifen has known human metabolites that include (2S,3S,4S,5R)-6-[3-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid and N-Demethyldroloxifene.
3-Hydroxytamoxifen is a known human metabolite of tamoxifen.

Wikipedia

Droloxifene

Dates

Modify: 2023-08-15
DROLOXIFENE: Inxight Drugs

Explore Compound Types